molecular formula C26H22N2O5S B2448114 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 955225-38-4

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No.: B2448114
CAS No.: 955225-38-4
M. Wt: 474.53
InChI Key: ZSBRWQBLUADWOD-UHFFFAOYSA-N
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Description

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and tosylated tetrahydroisoquinoline. The key steps may involve:

    Condensation reactions: to form the chromene core.

    Nucleophilic substitution: to introduce the tosyl group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysts: to accelerate reactions.

    Solvent selection: to improve solubility and reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways may include:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Modulating receptor activity: , affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromene derivatives: Known for their diverse biological activities.

    Tetrahydroisoquinoline derivatives: Often studied for their pharmacological properties.

Uniqueness

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-17-6-10-22(11-7-17)34(31,32)28-13-12-18-8-9-21(14-20(18)16-28)27-25(29)23-15-19-4-2-3-5-24(19)33-26(23)30/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRWQBLUADWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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